1-Methoxy-1-oxopropan-2-yl 2-(2,4,5-trichlorophenoxy)propanoate
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Overview
Description
1-Methoxy-1-oxopropan-2-yl 2-(2,4,5-trichlorophenoxy)propanoate is a chemical compound known for its applications in various fields, including chemistry, biology, and industry. It is an ester derivative that exhibits unique properties due to the presence of both methoxy and trichlorophenoxy groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methoxy-1-oxopropan-2-yl 2-(2,4,5-trichlorophenoxy)propanoate typically involves the esterification of 2-(2,4,5-trichlorophenoxy)propanoic acid with 1-methoxy-1-oxopropan-2-ol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of advanced purification techniques such as chromatography and crystallization ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Methoxy-1-oxopropan-2-yl 2-(2,4,5-trichlorophenoxy)propanoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of acids or bases to yield the corresponding carboxylic acid and alcohol.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to form the corresponding alcohol.
Substitution: The trichlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water, heat.
Reduction: Lithium aluminum hydride, dry ether, low temperature.
Substitution: Nucleophiles (amines, thiols), solvents (ethanol, methanol), room temperature.
Major Products Formed
Hydrolysis: 2-(2,4,5-trichlorophenoxy)propanoic acid and 1-methoxy-1-oxopropan-2-ol.
Reduction: 1-methoxy-1-oxopropan-2-yl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Methoxy-1-oxopropan-2-yl 2-(2,4,5-trichlorophenoxy)propanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and herbicidal properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the formulation of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-Methoxy-1-oxopropan-2-yl 2-(2,4,5-trichlorophenoxy)propanoate involves its interaction with specific molecular targets. The trichlorophenoxy group is known to interact with enzymes and receptors, potentially inhibiting their activity. The ester bond allows for the controlled release of the active components, enhancing the compound’s efficacy.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-{4-[(1-methoxy-1-oxopropan-2-yl)oxy]phenoxy}propanoate
- 1-Methoxy-1-oxopropan-2-yl benzoate
- 1-Methoxy-1-oxopropan-2-yl N-(2,6-Dimethylphenyl)-N-(2-methoxyacetyl)alaninate
Uniqueness
1-Methoxy-1-oxopropan-2-yl 2-(2,4,5-trichlorophenoxy)propanoate is unique due to the presence of the trichlorophenoxy group, which imparts distinct chemical and biological properties. This makes it particularly useful in applications where such properties are desired, such as in the development of herbicides and antimicrobial agents.
Properties
CAS No. |
5447-15-4 |
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Molecular Formula |
C13H13Cl3O5 |
Molecular Weight |
355.6 g/mol |
IUPAC Name |
(1-methoxy-1-oxopropan-2-yl) 2-(2,4,5-trichlorophenoxy)propanoate |
InChI |
InChI=1S/C13H13Cl3O5/c1-6(12(17)19-3)21-13(18)7(2)20-11-5-9(15)8(14)4-10(11)16/h4-7H,1-3H3 |
InChI Key |
IYCQKPMQPNQYHM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OC(C)C(=O)OC)OC1=CC(=C(C=C1Cl)Cl)Cl |
Origin of Product |
United States |
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